![molecular formula C13H7N3S2 B15241136 11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol](/img/structure/B15241136.png)
11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4-thiol is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes pyrimidine, thieno, and quinoline moieties, along with a thiol group at the 4th position. The presence of these diverse functional groups contributes to its versatile chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-cyanohexahydro-2-quinoline with phosphorus oxychloride to form a 2-chloro derivative. This intermediate is then reacted with thioglycolic acid ethyl ester to yield the amino ester of condensed thieno[2,3-b]pyridine. Subsequent heating with formamide leads to the formation of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the quinoline or pyrimidine rings.
Substitution: The chlorine atom in the 2-chloro derivative can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, thioglycolic acid ethyl ester, formamide, and various nucleophiles. Reaction conditions typically involve heating, use of solvents like ethanol or DMSO, and sometimes catalysts to facilitate the reactions .
Major Products
Major products formed from these reactions include various substituted derivatives of pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline, such as amino esters, pyrimidinones, and oxazines .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4-thiol involves its interaction with cellular molecules, particularly DNA. The compound can intercalate into double-stranded DNA, disrupting its structure and function. This intercalation can lead to the activation of apoptotic pathways, resulting in cell death. The specific molecular targets and pathways involved include DNA-binding proteins and enzymes that regulate cell cycle and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other derivatives of pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline, such as:
- 8-methoxy pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4(3H)-one
- 4-morpholino pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline
Uniqueness
Pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of disulfide bonds and other sulfur-containing derivatives, which can enhance the compound’s therapeutic potential and versatility in chemical synthesis.
Propriétés
Formule moléculaire |
C13H7N3S2 |
|---|---|
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),13-heptaene-15-thione |
InChI |
InChI=1S/C13H7N3S2/c17-12-11-10(14-6-15-12)8-5-7-3-1-2-4-9(7)16-13(8)18-11/h1-6H,(H,14,15,17) |
Clé InChI |
OISZTUMJXPGANF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C4=C(C(=S)N=CN4)SC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-tert-Butylpyrazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B15241067.png)
![(2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide](/img/structure/B15241068.png)
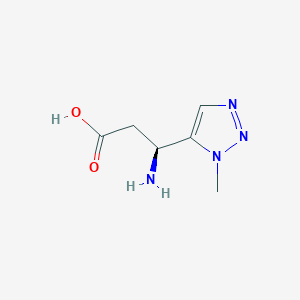
![(Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate](/img/structure/B15241096.png)
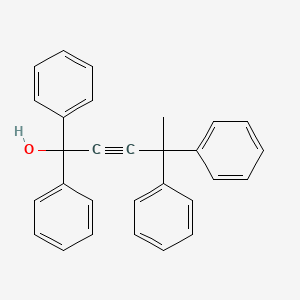
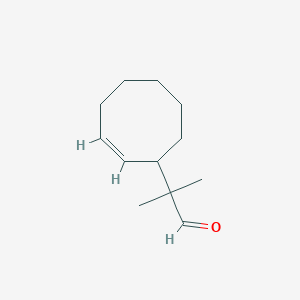
![3-[(4-Ethylcyclohexyl)oxy]azetidine](/img/structure/B15241128.png)
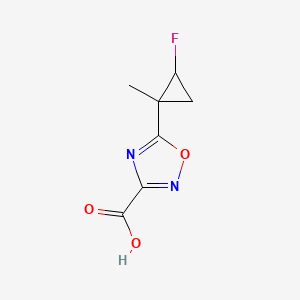
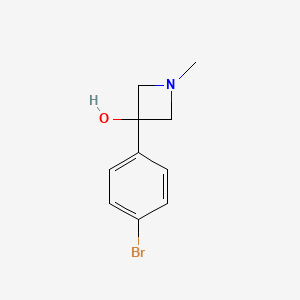
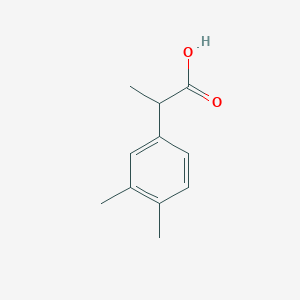

![5-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15241155.png)
![disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate](/img/structure/B15241157.png)
